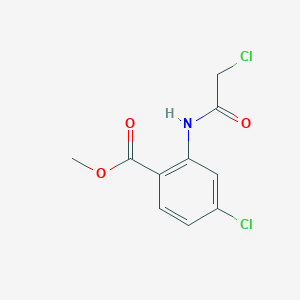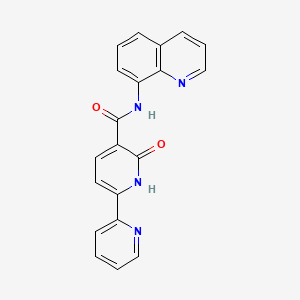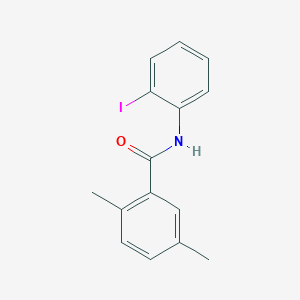
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester
Descripción general
Descripción
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester, also known as CCABA or methyl 4-chloro-2-(2-chloroacetylamino)benzoate, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoic acid derivatives and has a molecular formula of C11H10Cl2NO3.
Aplicaciones Científicas De Investigación
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has been widely used in scientific research as a tool compound to study the role of acetylation in various biological processes. It is a potent inhibitor of the lysine acetyltransferase enzyme, which catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins. By inhibiting this enzyme, this compound can modulate gene expression and cellular signaling pathways, and thus has potential therapeutic applications in cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester involves its binding to the active site of lysine acetyltransferase enzymes, where it forms a covalent adduct with the enzyme's catalytic cysteine residue. This adduct blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins, leading to altered gene expression and cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis, and has been shown to enhance the efficacy of chemotherapy drugs in preclinical studies. This compound can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, and has been proposed as a potential therapy for inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has several advantages as a tool compound for scientific research. It is a potent and specific inhibitor of lysine acetyltransferase enzymes, and has been shown to be effective in a wide range of cell types and animal models. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations as well. It can be toxic at high concentrations, and its effects on lysine acetylation can be complex and context-dependent. Moreover, its use in vivo may be limited by its poor bioavailability and potential off-target effects.
Direcciones Futuras
There are many potential future directions for research on 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester. One area of interest is the development of more potent and selective lysine acetyltransferase inhibitors based on the structure of this compound. Another area is the use of this compound as a tool compound to study the role of lysine acetylation in various biological processes, including epigenetic regulation, cellular signaling, and disease pathogenesis. Finally, the therapeutic potential of this compound and related compounds in cancer, inflammation, and other diseases warrants further investigation.
Propiedades
IUPAC Name |
methyl 4-chloro-2-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-10(15)7-3-2-6(12)4-8(7)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBWWAHACOQEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532328.png)
![1-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-3-[(1-propylpyrrolidin-3-yl)methyl]urea](/img/structure/B7532340.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)

![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)

![1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532373.png)
![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532403.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea](/img/structure/B7532426.png)
